



# Application Notes and Protocols: High-Throughput Screening of FPI-1523 Sodium Analogs

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Compound of Interest		
Compound Name:	FPI-1523 sodium	
Cat. No.:	B10861215	Get Quote

### Introduction

Voltage-gated sodium channels (Nav) are crucial for the initiation and propagation of action potentials in excitable cells.[1] Their dysfunction is implicated in a variety of neurological and cardiovascular disorders, making them a significant target for drug discovery.[2][3][4] FPI-1523 is a novel compound identified as a potent modulator of a specific, undisclosed sodium channel subtype. This document outlines a comprehensive high-throughput screening (HTS) campaign designed to identify and characterize novel analogs of FPI-1523 with improved potency, selectivity, and pharmacokinetic properties.

The screening cascade employs a multi-stage approach, beginning with a primary fluorescence-based screen for initial hit identification, followed by secondary automated electrophysiology for confirmation and pharmacological characterization, and culminating in detailed manual patch-clamp analysis for lead optimization.[5]

# **Data Presentation**

# Table 1: Primary HTS Campaign Summary for FPI-1523 Analog Library



Parameter	Value
Library Size	15,000 compounds
Compound Concentration	10 μΜ
Assay Format	384-well microplate
Primary Hit Rate	2.5%
Confirmed Hit Rate	1.2%
Z'-factor	0.78

**Table 2: Pharmacological Profile of Lead FPI-1523** 

**Analogs from Secondary Screening** 

Compound ID	IC50 (nM) (Automated Patch Clamp)	Hill Slope	Maximum Inhibition (%)
FPI-1523	125.4	1.1	98.2
FPI-1523-A012	45.2	1.0	99.1
FPI-1523-B098	89.7	1.2	97.5
FPI-1523-C045	210.1	0.9	95.4

Table 3: Selectivity Profile of FPI-1523-A012 against a

Panel of Off-Target Ion Channels

Off-Target Ion Channel	IC50 (μM)	Fold Selectivity vs. Primary Target
hERG	> 30	> 664
Nav1.5	15.2	336
Cav1.2	> 30	> 664
Kv7.1/minK	> 30	> 664



# Experimental Protocols Primary High-Throughput Screening: FluorescenceBased Membrane Potential Assay

This assay indirectly measures sodium channel activity by detecting changes in the cell's membrane potential.[6]

#### Materials:

- HEK-293 cells stably expressing the target sodium channel.
- Assay buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- Fluorescent membrane potential dye kit (e.g., FLIPR Membrane Potential Assay Kit).
- FPI-1523 analog library dissolved in DMSO.
- 384-well black, clear-bottom microplates.

#### Protocol:

- Cell Plating: Seed HEK-293 cells into 384-well plates at a density of 20,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
- Dye Loading: Remove the culture medium and add 20 μL of the membrane potential dye solution to each well. Incubate for 60 minutes at 37°C.
- Compound Addition: Transfer 100 nL of each FPI-1523 analog (10 μM final concentration) from the compound library plates to the assay plates using an acoustic liquid handler.
- Signal Measurement: Measure fluorescence intensity using a plate reader (e.g., FLIPR, VIPR) before and after the addition of a chemical depolarizing agent (e.g., veratridine) to activate the sodium channels.[7]
- Data Analysis: The change in fluorescence intensity is proportional to the degree of membrane depolarization. The inhibitory effect of the compounds is calculated as a percentage of the control response.



# Secondary Screening: Automated Patch Clamp Electrophysiology

Confirmed hits from the primary screen are further characterized using high-throughput automated patch clamp systems to directly measure ion channel currents.[1][2]

#### Materials:

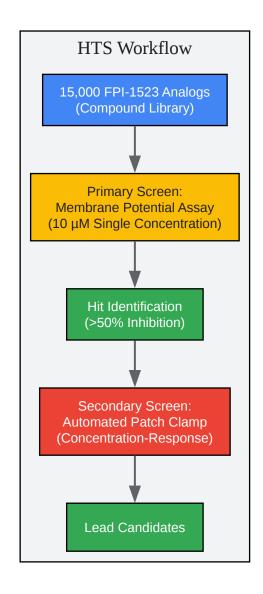
- HEK-293 cells expressing the target sodium channel.
- External solution: Choline Chloride-based solution to isolate sodium currents.
- Internal solution: CsF-based solution to block potassium channels.
- Automated patch clamp system (e.g., Sophion Qube, IonWorks).[1][3]
- 384-well planar patch clamp plates.

#### Protocol:

- Cell Preparation: Harvest and prepare a single-cell suspension of the expressing cell line.
- System Priming: Prime the automated patch clamp system with the internal and external solutions.
- Compound Application: Prepare serial dilutions of the hit compounds for concentrationresponse curve generation.
- Electrophysiological Recording: The system automatically performs cell capture, whole-cell
  configuration, and voltage-clamp recordings. A voltage protocol is applied to elicit sodium
  currents, and the effect of different compound concentrations is measured.
- Data Analysis: The peak sodium current amplitude is measured at each compound concentration. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

# **Mandatory Visualizations**

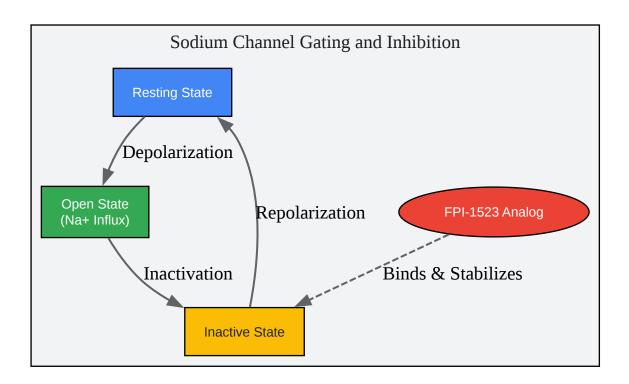




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Caption: High-Throughput Screening Cascade for FPI-1523 Analogs.





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Caption: Proposed Mechanism of Action for FPI-1523 Analogs.

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